N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a pyrazine ring, an oxadiazole ring, and a phthalamide moiety
Scientific Research Applications
-
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology: : The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer agents.
-
Medicine: : Preliminary studies may explore its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
-
Industry: : Its chemical stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Attachment of the Pyrazine Ring: : The pyrazine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.
-
Formation of the Phthalamide Moiety: : This step involves the reaction of the intermediate with phthalic anhydride or its derivatives under conditions that promote amide bond formation, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazine ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
-
Reduction: : Reduction reactions can target the oxadiazole ring or the phthalamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine and oxadiazole rings. Common reagents include halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide.
Dehydrating Agents: Phosphorus oxychloride, thionyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazine ring may yield pyrazine N-oxides, while reduction of the oxadiazole ring could lead to the corresponding amines.
Mechanism of Action
The mechanism by which N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
N1-methyl-N2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-yl)ethyl)phthalamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness can be leveraged in various applications, particularly where specific interactions with biological targets or unique chemical reactivity are required.
Properties
IUPAC Name |
1-N-methyl-2-N-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]benzene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-18-16(24)11-4-2-3-5-12(11)17(25)21-7-6-14-22-15(23-26-14)13-10-19-8-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,18,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULPQRNOLJLYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)NCCC2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.